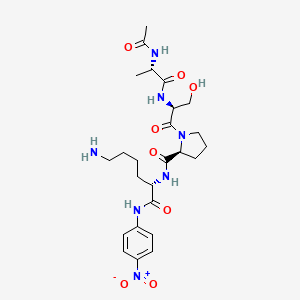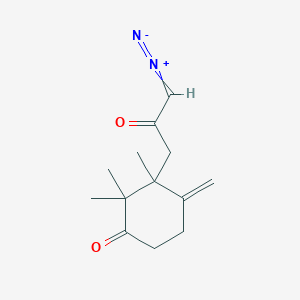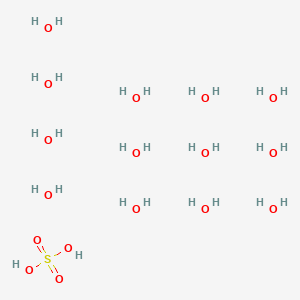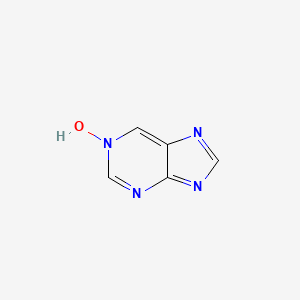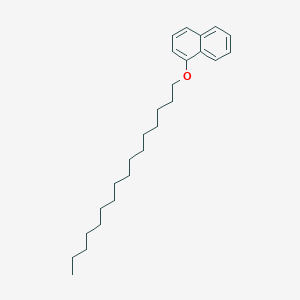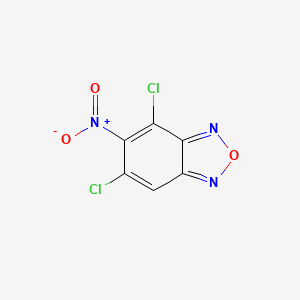![molecular formula C24H34S3Sn B14249851 Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane CAS No. 214044-46-9](/img/structure/B14249851.png)
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is an organotin compound with the molecular formula C24H34S3Sn. This compound is characterized by the presence of three thiophene rings and a tributylstannyl group. It is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane typically involves the reaction of 5-bromo-2,2’:5’,2’'-terthiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane undergoes several types of chemical reactions, including:
Substitution Reactions: It participates in Stille coupling reactions, where the tributylstannyl group is replaced by various electrophiles.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Stille Coupling: The major products are biaryl compounds, which are crucial intermediates in pharmaceuticals and organic electronics.
Oxidation: Sulfoxides and sulfones are formed.
Reduction: Dihydrothiophenes are produced.
Aplicaciones Científicas De Investigación
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane primarily involves its role as a reagent in Stille coupling reactions. The palladium catalyst facilitates the transmetalation step, where the tributylstannyl group is transferred to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The thiophene rings provide stability and enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane: Similar structure but with a hexyl group instead of an additional thiophene ring.
Tributyl-[5-(thiophen-2-yl)thiophen-2-yl]stannane: Lacks the third thiophene ring, making it less conjugated.
Uniqueness
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is unique due to its extended conjugation provided by the three thiophene rings. This extended conjugation enhances its electronic properties, making it highly valuable in the synthesis of organic semiconductors and conductive polymers .
Propiedades
Número CAS |
214044-46-9 |
|---|---|
Fórmula molecular |
C24H34S3Sn |
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H7S3.3C4H9.Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
Clave InChI |
RECBDLDLCQVTQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


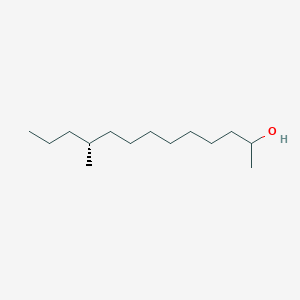

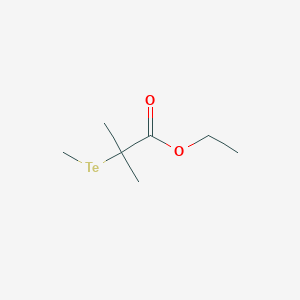
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
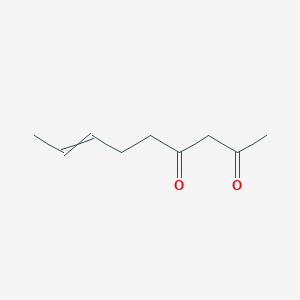
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
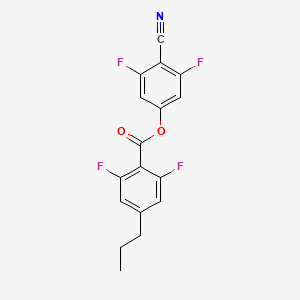
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
